
(Chloromethyl)(diethoxy)(thiophen-2-yl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Chloromethyl)(diethoxy)(thiophen-2-yl)silane is a chemical compound that belongs to the class of organosilicon compounds It features a thiophene ring, which is a five-membered ring containing sulfur, attached to a silicon atom that is also bonded to a chloromethyl group and two ethoxy groups
Méthodes De Préparation
The synthesis of (Chloromethyl)(diethoxy)(thiophen-2-yl)silane typically involves the reaction of thiophene derivatives with silicon-containing reagents. One common method is the hydrosilylation of thiophene with chloromethylsilane in the presence of a catalyst. The reaction conditions often include the use of a platinum or palladium catalyst and an inert atmosphere to prevent oxidation. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
(Chloromethyl)(diethoxy)(thiophen-2-yl)silane can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The chloromethyl group can be reduced to a methyl group.
Substitution: The chlorine atom in the chloromethyl group can be substituted with other nucleophiles, such as amines or alcohols.
Hydrosilylation: The silicon atom can participate in hydrosilylation reactions with alkenes or alkynes.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(Chloromethyl)(diethoxy)(thiophen-2-yl)silane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organosilicon compounds and as a reagent in various organic transformations.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is used in the production of materials with specific electronic properties, such as organic semiconductors and light-emitting diodes.
Mécanisme D'action
The mechanism by which (Chloromethyl)(diethoxy)(thiophen-2-yl)silane exerts its effects depends on the specific application. In chemical reactions, the silicon atom can act as a hydride donor or acceptor, facilitating various transformations. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions.
Comparaison Avec Des Composés Similaires
(Chloromethyl)(diethoxy)(thiophen-2-yl)silane can be compared with other thiophene-containing organosilicon compounds, such as chloromethyltri(thiophen-2-yl)silane and dimethyldi(thiophen-2-yl)silane These compounds share similar structural features but differ in the number and type of substituents on the silicon atomFor example, chloromethyltri(thiophen-2-yl)silane has three thiophene rings attached to the silicon atom, which may enhance its electronic properties compared to this compound .
Propriétés
Numéro CAS |
88237-64-3 |
|---|---|
Formule moléculaire |
C9H15ClO2SSi |
Poids moléculaire |
250.82 g/mol |
Nom IUPAC |
chloromethyl-diethoxy-thiophen-2-ylsilane |
InChI |
InChI=1S/C9H15ClO2SSi/c1-3-11-14(8-10,12-4-2)9-6-5-7-13-9/h5-7H,3-4,8H2,1-2H3 |
Clé InChI |
QNCOKWXSJMSGHZ-UHFFFAOYSA-N |
SMILES canonique |
CCO[Si](CCl)(C1=CC=CS1)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


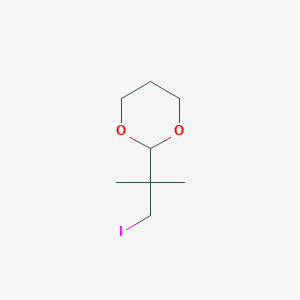
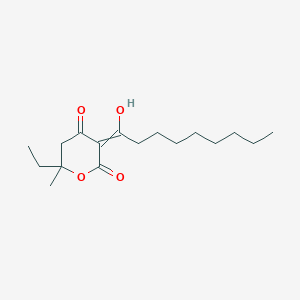
![3-[2-(1,3-Dioxolan-2-yl)propan-2-yl]-2-methylcyclopent-2-en-1-one](/img/structure/B14389262.png)
![N,N-Dimethyl-2-[(6-methyl-1-phenylisoquinolin-3-yl)oxy]ethan-1-amine](/img/structure/B14389263.png)

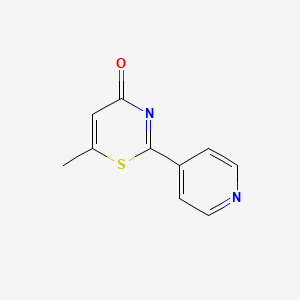
![5-(Methylsulfanyl)-N-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14389281.png)
![N-[1-(1H-Benzimidazol-2-yl)ethyl]-N'-(4-methylphenyl)thiourea](/img/structure/B14389282.png)
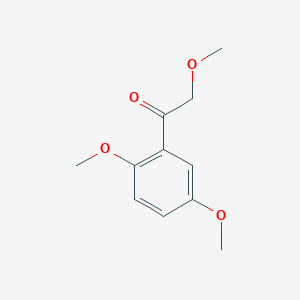
![4-[Dimethyl(prop-2-enyl)silyl]oxypent-3-en-2-one](/img/structure/B14389291.png)
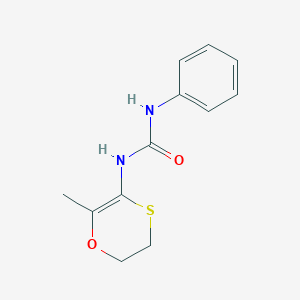
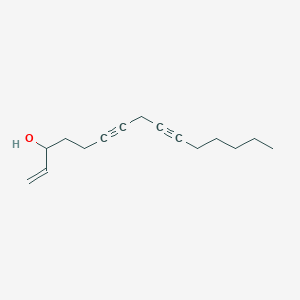
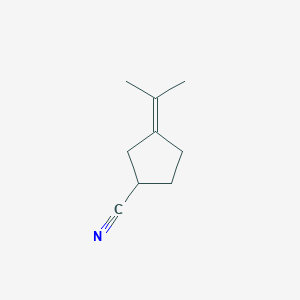
![N,N-Dimethyl-4-[(4-methylbenzene-1-sulfonyl)(phenyl)methyl]aniline](/img/structure/B14389315.png)
